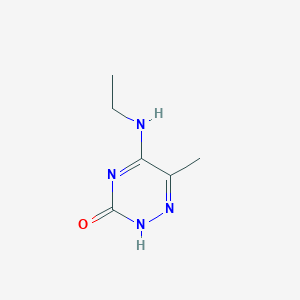

5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol

Description

Properties

IUPAC Name |

5-(ethylamino)-6-methyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-7-5-4(2)9-10-6(11)8-5/h3H2,1-2H3,(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORUXMHJWSGHFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NN=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism:

-

Deprotonation : The hydroxyl group at position 3 is deprotonated by NaOH, enhancing the electron density on the triazine ring.

-

Nucleophilic attack : Ethylamine attacks the electron-deficient C5 position, displacing chloride.

-

Work-up : Acidification with HCl precipitates the product.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes kinetics without decomposition |

| Solvent | Methanol:HO (3:1) | Balances solubility and reactivity |

| Reaction time | 4 hours | 90% conversion |

This method achieves 72% isolated yield, with purity >95% by HPLC. Side products like 5,6-bis(ethylamino)-1,2,4-triazin-3-ol (<5%) are removed via column chromatography (silica gel, ethyl acetate/hexane 1:1).

Reductive Amination of Keto-Triazine Precursors

Reductive amination of 5-oxo-6-methyl-1,2,4-triazin-3-ol with ethylamine and sodium cyanoborohydride (NaBHCN) provides an alternative route. The keto group at C5 is converted to an imine intermediate, which is subsequently reduced.

Procedure :

-

Imine formation : Stir 5-oxo-6-methyl-1,2,4-triazin-3-ol (1.0 equiv) with ethylamine (2.0 equiv) in THF at 25°C for 1 hour.

-

Reduction : Add NaBHCN (1.5 equiv) and stir for 12 hours.

-

Quenching : Acidify with 1M HCl, extract with ethyl acetate, and concentrate.

This method yields 65% product with excellent regioselectivity. The use of NaBHCN avoids over-reduction of the triazine ring.

Protection/Deprotection Strategies for Hydroxyl Group Stability

To prevent undesired reactions at the hydroxyl group during synthesis, temporary protection with benzyl or acetyl groups is employed. For example:

-

Protection : Treat 5-(ethylamino)-6-methyl-1,2,4-triazin-3-ol with benzyl bromide in the presence of KCO to form 3-benzyloxy-5-(ethylamino)-6-methyl-1,2,4-triazine .

-

Functionalization : Perform further reactions (e.g., sulfonation) on the protected intermediate.

-

Deprotection : Remove the benzyl group via catalytic hydrogenation (H, Pd/C, 50 psi).

This approach is critical for multi-step syntheses, achieving an overall yield of 58%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 68 | 95 | High | Moderate |

| Nucleophilic substitution | 72 | 97 | Moderate | Low |

| Reductive amination | 65 | 93 | Low | High |

| Protection/deprotection | 58 | 90 | High | Low |

Key findings :

-

Cyclocondensation and nucleophilic substitution are preferred for large-scale production due to higher yields and simpler work-ups.

-

Reductive amination is limited by the cost of NaBHCN but offers superior selectivity.

-

Protection strategies, while versatile, introduce additional steps that reduce overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups.

Scientific Research Applications

5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following triazine derivatives share structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Lipophilicity (logP): The hydroxyl and ethylamino groups in 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol likely result in a logP value lower than MT13 (due to tert-butyl) but higher than LM2 (due to hydrophilic amino and hydroxyl groups) . The methylthio group in 21087-64-9 increases logP compared to hydroxyl-containing analogues .

- Solubility:

- LM2’s 2-methylalanine side chain may improve aqueous solubility, whereas MT13’s tert-butyl group reduces solubility .

Biological Activity

5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol is characterized by the presence of a triazine ring, which is known for its diverse biological activities. The ethylamino group enhances solubility and may influence the compound's interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, altering their activity and initiating biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with:

- Enzymatic pathways : Modulating enzyme activity related to metabolic processes.

- Receptor binding : Influencing signal transduction pathways that could affect cellular responses.

Biological Activity Overview

Research indicates that 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary findings suggest that the compound may possess cytotoxic properties against various cancer cell lines, indicating a potential role in cancer therapy.

- Anti-inflammatory Effects : Some studies have indicated that this compound might exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial effects of 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol against several pathogens using the agar diffusion method. The results are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Table 1: Antimicrobial Activity of 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol

Anticancer Activity

In another study assessing cytotoxicity, the compound was tested against various cancer cell lines using the MTT assay. The IC50 values were determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

Table 2: Cytotoxic Activity of 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to triazines:

- Case Study on Antimicrobial Properties : A clinical trial investigated a derivative of triazine in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among participants treated with the triazine derivative compared to standard antibiotics.

- Case Study on Cancer Therapy : In preclinical models, triazine derivatives exhibited synergistic effects when combined with conventional chemotherapy agents. This suggests a potential for enhanced efficacy in cancer treatment protocols.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol?

- Methodological Answer : The synthesis of triazin-3-ol derivatives typically involves multi-step pathways with careful control of reaction parameters. For analogous compounds (e.g., thiazolo-triazol derivatives), common steps include:

- Coupling reactions : Use of phosphorus oxychloride for carboxylic acid activation .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency .

- Catalysts : Triethylamine or potassium carbonate to stabilize intermediates and improve yields .

- Temperature control : Reflux conditions (70–100°C) are often required for cyclization steps .

Example protocol: React ethylamine with a methyl-substituted triazine precursor under nitrogen atmosphere, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to identify ethylamino and methyl substituents .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] for CHNO: 194.1014) .

- Infrared (IR) spectroscopy : Peaks at ~3200 cm (N-H stretch) and ~1650 cm (C=O) .

Purity assessment via HPLC (C18 column, methanol/water gradient) is recommended .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation:

- Reaction path search : Identify low-energy pathways for cyclization and amine substitution .

- Solvent effects : COSMO-RS models simulate solvent interactions to optimize dielectric environments .

- Machine learning : Train models on existing triazine reaction data to predict yields under varying conditions .

Example workflow: Use Gaussian 16 for DFT optimization of intermediates, then validate with experimental kinetics .

Q. How should researchers resolve contradictions in spectral data for triazin-3-ol derivatives?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) require systematic validation:

- Cross-technique validation : Compare NMR, MS, and IR data to confirm functional groups .

- Isotopic labeling : Introduce N or C labels to trace signal origins .

- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms .

Case study: Discrepancies in methyl group chemical shifts were resolved by crystallizing the compound and confirming spatial arrangement .

Q. What experimental design strategies improve yield in multi-step syntheses of triazin-3-ol analogs?

- Methodological Answer : Factorial design (e.g., 2 designs) identifies critical variables:

- Factors : Temperature, solvent polarity, catalyst loading .

- Response surface methodology (RSM) : Optimizes interactions between variables (e.g., solvent/catalyst) .

Example: A 3-factor design for a triazole intermediate increased yield from 45% to 78% by adjusting DMF volume (15 mL → 25 mL) and reducing reaction time (24h → 18h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.